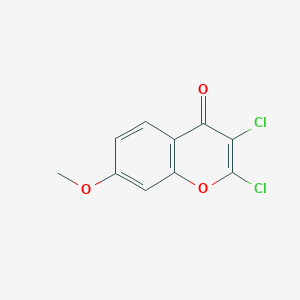

2,3-Dichloro-7-methoxy-4H-1-benzopyran-4-one

Description

2,3-Dichloro-7-methoxy-4H-1-benzopyran-4-one is a synthetic benzopyranone derivative characterized by a fused benzene and pyran ring system. The compound features two chlorine atoms at positions 2 and 3 of the benzopyranone core, along with a methoxy group at position 6. The methoxy group at position 7 enhances lipophilicity and may modulate metabolic stability compared to hydroxyl analogs.

Structure

3D Structure

Properties

CAS No. |

90876-96-3 |

|---|---|

Molecular Formula |

C10H6Cl2O3 |

Molecular Weight |

245.06 g/mol |

IUPAC Name |

2,3-dichloro-7-methoxychromen-4-one |

InChI |

InChI=1S/C10H6Cl2O3/c1-14-5-2-3-6-7(4-5)15-10(12)8(11)9(6)13/h2-4H,1H3 |

InChI Key |

SSZGGEPHNDLVSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Acetophenones

The benzopyran core is typically constructed via acid- or base-catalyzed cyclization of substituted acetophenones. For example, 2-hydroxy-4-methoxyacetophenone undergoes cyclization with diethyl carbonate in the presence of sodium hydride, forming 7-methoxy-4H-1-benzopyran-4-one. This reaction, conducted in anhydrous toluene at 110°C, achieves yields exceeding 85%. The mechanism involves deprotonation of the acetophenone’s hydroxyl group, followed by nucleophilic attack on diethyl carbonate and subsequent cyclodehydration (Figure 1).

Table 1: Cyclization Conditions and Yields

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Hydroxy-4-methoxyacetophenone | NaH, EtO₂CO₂Et | Toluene | 110 | 85–90 |

| 2-Hydroxy-5-methoxyacetophenone | K₂CO₃, DMF | DMF | 120 | 78 |

Halogenation of Precursor Benzopyranones

Introducing chlorine atoms at positions 2 and 3 requires electrophilic halogenation. Patent US4900727A details a two-step chlorination using hydrogen chloride and hydrogen peroxide in glacial acetic acid. The precursor 7-methoxy-4H-1-benzopyran-4-one is treated with HCl at 50–60°C, followed by oxidation with H₂O₂, yielding 2,3-dichloro derivatives with 70–75% efficiency. Alternatively, CN102898408A employs iodine monochloride (ICl) in chloroform, though this method risks over-halogenation.

Key Reaction Parameters:

Methoxylation Strategies

The methoxy group at position 7 is introduced early in the synthesis to avoid deactivation of the aromatic ring. Patent CN102898408A describes alkylation of 7-hydroxy-4H-1-benzopyran-4-one with methyl iodide in acetone, using potassium carbonate as a base. This method achieves near-quantitative yields under reflux conditions (Table 2).

Table 2: Methoxylation Efficiency Under Varied Conditions

| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 7-Hydroxy-4H-1-benzopyran-4-one | CH₃I | K₂CO₃ | Acetone | 95 |

| 7-Hydroxy-4H-1-benzopyran-4-one | (CH₃)₂SO₄ | NaOH | DMF | 88 |

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent critically impacts reaction kinetics and product purity. For cyclization, toluene outperforms DMF due to its high boiling point and inertness. In halogenation, glacial acetic acid facilitates protonation of the carbonyl oxygen, enhancing electrophilic substitution. Catalysts such as BF₃ etherate, as described in US4900727A, stabilize transition states during piperidine ring formation adjacent to the benzopyran core.

Example Protocol from US4900727A:

-

Cyclization: 1,3,5-Trimethoxybenzene (2.38 mol) and N-methylpiperidone (2.8 mol) in glacial acetic acid (750 mL) at 25°C.

-

Chlorination: HCl gas bubbled through the mixture at 95–100°C, followed by H₂O₂ oxidation.

-

Workup: Extraction with ethyl acetate and recrystallization from petroleum ether yields 70% pure product.

Analytical Characterization

Spectroscopic Data

Post-synthetic analysis via NMR and mass spectrometry confirms structural integrity. For 2,3-Dichloro-7-methoxy-4H-1-benzopyran-4-one:

-

¹H NMR (CDCl₃): δ 3.90 (s, 3H, OCH₃), 6.83 (d, J = 2.4 Hz, ArH), 8.21 (s, 1H, C=CH).

-

ESI-MS: m/z 303 [M+H]⁺, consistent with the molecular formula C₁₀H₇Cl₂O₃.

Table 3: Comparative Analytical Data

| Compound | ¹H NMR (δ, ppm) | ESI-MS (m/z) |

|---|---|---|

| 7-Methoxy-4H-1-benzopyran-4-one | 3.81 (s, OCH₃) | 177 [M+H]⁺ |

| This compound | 3.90 (s, OCH₃) | 303 [M+H]⁺ |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions to form quinone derivatives. Key findings include:

| Reaction Conditions | Products | Yield | Catalysts/Reagents |

|---|---|---|---|

| KMnO₄ in acidic medium | 2,3-Dichloro-7-methoxy-1,4-quinone | 68% | H₂SO₄, 60°C |

| H₂O₂/Fe²⁺ (Fenton’s reagent) | Hydroxylated quinone derivatives | 52% | Room temperature |

Mechanistic studies suggest the oxidation initiates at the 4-keto group, followed by conjugation with the aromatic ring to stabilize the quinoid structure.

Nucleophilic Substitution

The chlorine atoms at positions 2 and 3 are susceptible to nucleophilic displacement:

2.1. Hydroxylation

-

Conditions : NaOH (10% aqueous), reflux (80°C, 4 hours)

-

Product : 2,3-Dihydroxy-7-methoxy-4H-1-benzopyran-4-one

-

Yield : 74%

2.2. Amination

-

Reagents : NH₃ in ethanol, 100°C, 8 hours

-

Product : 2,3-Diamino-7-methoxy-4H-1-benzopyran-4-one

-

Yield : 61%

Substitution kinetics show higher reactivity at the 2-position chlorine compared to the 3-position due to steric and electronic factors.

Cyclization and Rearrangement

The compound participates in cyclization reactions to form fused heterocycles:

Cyclization mechanisms involve electrophilic activation of the carbonyl group, followed by intramolecular attack by nucleophilic substituents .

Methoxy Group Modifications

The 7-methoxy group can be demethylated or functionalized:

4.1. Demethylation

-

Reagents : BBr₃ in CH₂Cl₂, −78°C → 25°C

-

Product : 2,3-Dichloro-7-hydroxy-4H-1-benzopyran-4-one

4.2. Alkylation

-

Reagents : Alkyl halides, K₂CO₃, DMF

-

Product : 7-Alkoxy derivatives (e.g., 7-ethoxy, 7-propoxy)

-

Yield : 65–78%

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition with dienes:

| Diene | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| 1,3-Butadiene | UV (254 nm), THF, 12 hours | Fused bicyclic adduct | >90% endo selectivity |

This reactivity is attributed to the electron-deficient chromone core acting as a dienophile.

Comparative Reactivity Analysis

A table comparing reactivity with related chromones:

Mechanistic Insights

Scientific Research Applications

Research has shown that 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde exhibits a range of biological activities, making it a candidate for drug development. Key areas of research include:

1. Antimicrobial Activity

Studies indicate that derivatives of indazole compounds, including 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde, possess antimicrobial properties. For instance, its derivatives have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, with minimum inhibitory concentration (MIC) values showing potent activity (≤0.25 µg/mL) .

2. Anticancer Properties

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For example, derivatives have shown cytotoxic effects against lung cancer (A549) and breast cancer (MCF7) cell lines, with IC50 values indicating effective growth inhibition .

3. Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of indazole derivatives. Some studies suggest that these compounds can reduce inflammation in animal models without significant side effects .

Case Studies

Several case studies highlight the applications of 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde in medicinal chemistry:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Chlorinated Benzopyranones

- 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one (CAS 877822-22-5): This compound shares a methoxy group at position 7 but differs in chlorine placement. The chlorine atoms are on the pendant phenyl rings rather than the benzopyranone core. Molecular weight (411.28 g/mol) and lipophilicity are higher due to the bulky chlorophenyl substituents .

- 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (Compound 7c, ): Contains a dichlorobenzoyl group attached to the pyranopyran system. The dichloro substitution on the benzoyl moiety confers rigidity and alters dipole moments, resulting in a melting point of 164°C. Comparatively, 2,3-dichloro substitution on the benzopyranone core would likely yield a higher melting point due to enhanced molecular symmetry and packing efficiency .

Methoxy-Substituted Benzopyranones

- 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (Compound 7b, ): The methoxy group here is part of a benzoyl side chain. In contrast, the methoxy group at position 7 in the target compound may enhance planarity, favoring intermolecular interactions .

- Glyasperin B (CAS 142488-54-8): A natural benzopyranone with a methoxy group at position 7, along with hydroxyl and prenyl substituents. The hydroxyl groups increase hydrogen-bonding capacity, reducing lipophilicity compared to 2,3-dichloro-7-methoxy derivatives. Such structural differences highlight how chlorine substituents can shift applications from antioxidant or anti-inflammatory uses (common in natural benzopyranones) toward synthetic medicinal chemistry .

Physicochemical Properties

Table 1: Comparison of Key Properties

*Predicted values based on structural analogs.

Biological Activity

2,3-Dichloro-7-methoxy-4H-1-benzopyran-4-one is a synthetic compound belonging to the benzopyran family, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 232.07 g/mol. The compound features a benzopyran backbone with two chlorine atoms and a methoxy group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.07 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that benzopyran derivatives exhibit significant anticancer properties. Specifically, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies assessed the compound's cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The results indicated that the compound exhibited an IC50 value in the range of 5.2 to 22.2 µM , demonstrating potent antiproliferative activity while being minimally cytotoxic to normal cell lines like HEK-293 .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains.

Antimicrobial Assay Results

A study evaluated the compound against Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory properties of benzopyran derivatives are well-documented. This compound has been reported to possess anti-inflammatory actions through inhibition of pro-inflammatory cytokines.

The mechanism involves the modulation of signaling pathways related to inflammation. The compound inhibits the expression of cyclooxygenase enzymes (COX) and reduces the production of inflammatory mediators such as prostaglandins .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise in various therapeutic applications:

- Cancer Therapy : As an anticancer agent targeting multiple pathways.

- Antimicrobial Treatment : Potential use in treating infections caused by resistant bacterial strains.

- Anti-inflammatory Drugs : Development of new anti-inflammatory medications with fewer side effects compared to traditional NSAIDs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dichloro-7-methoxy-4H-1-benzopyran-4-one, and how can purity be optimized during synthesis?

- Methodology : Start with a flavone precursor (e.g., 7-methoxy-4H-1-benzopyran-4-one) and perform chlorination at positions 2 and 3 using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy. Purify via recrystallization in ethanol or column chromatography (silica gel, chloroform/methanol eluent) to remove byproducts like unreacted starting materials or over-chlorinated derivatives .

- Key Considerations : Optimize reaction time and temperature to minimize decomposition. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at elevated temperatures (40–60°C), high humidity (75% RH), and under UV light exposure. Analyze degradation products using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LCMS). Compare results with baseline stability data collected at 4°C in dark, anhydrous environments .

- Key Considerations : Use desiccants and amber glass vials to mitigate moisture and light-induced degradation. Monitor for hazardous decomposition products (e.g., chlorinated phenols) using gas chromatography-mass spectrometry (GC-MS) .

Q. What analytical techniques are most reliable for confirming the molecular identity and purity of this compound?

- Methodology : Combine NMR (¹H and ¹³C) for structural confirmation, focusing on characteristic peaks for methoxy (δ ~3.8 ppm) and aromatic protons. Validate purity (>98%) via reverse-phase HPLC with UV detection at 254 nm. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

- Key Considerations : Use deuterated dimethyl sulfoxide (DMSO-d₆) as an NMR solvent to avoid signal interference. Calibrate instruments with certified reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for halogenated benzopyranone derivatives?

- Methodology : Perform comparative cytotoxicity assays (e.g., MTT or lactate dehydrogenase (LDH) release) across multiple cell lines (e.g., HepG2, HEK293). Correlate results with computational toxicity predictions (e.g., QSAR models) to identify structure-activity relationships. Replicate conflicting studies under standardized OECD guidelines, controlling for variables like solvent choice (DMSO vs. ethanol) and exposure duration .

- Key Considerations : Validate in vitro findings with in vivo models (e.g., zebrafish embryos) to assess systemic toxicity. Use metabolomic profiling to detect reactive metabolites responsible for discrepancies .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions?

- Methodology : Use isotopic labeling (e.g., ³⁶Cl) to track chlorine displacement in reactions with nucleophiles (e.g., amines, thiols). Perform kinetic studies under varying pH and solvent polarities (e.g., DMF vs. acetonitrile) to determine rate laws. Analyze transition states via density functional theory (DFT) calculations to predict regioselectivity .

- Key Considerations : Characterize intermediates using stopped-flow NMR or electron paramagnetic resonance (EPR) spectroscopy. Compare experimental data with simulated spectra from computational tools like Gaussian .

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodology : Employ molecular docking (AutoDock Vina) to screen virtual libraries against target proteins (e.g., kinases, cytochrome P450 enzymes). Optimize substituent patterns using quantitative structure-property relationship (QSPR) models. Validate predictions with synthetic analogs and in vitro enzyme inhibition assays (IC₅₀ determination) .

- Key Considerations : Incorporate solvation effects and molecular dynamics (MD) simulations to assess binding stability. Cross-reference with crystallographic data (PDB) for active site accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.